molecular formula C13H22O B13769369 (E)-Tridec-4-en-7-yn-1-ol CAS No. 61565-24-0

(E)-Tridec-4-en-7-yn-1-ol

Cat. No.: B13769369
CAS No.: 61565-24-0
M. Wt: 194.31 g/mol
InChI Key: LDQDYJTYBDXDFI-MDZDMXLPSA-N
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Description

(E)-Tridec-4-en-7-yn-1-ol is an organic compound characterized by a unique structure that includes both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Tridec-4-en-7-yn-1-ol typically involves multi-step organic reactions. One common method includes the coupling of an alkyne with an alkene precursor under specific conditions. The reaction often requires a palladium catalyst and a base to facilitate the coupling process. The reaction conditions must be carefully controlled to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-Tridec-4-en-7-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(E)-Tridec-4-en-7-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-Tridec-4-en-7-yn-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Tridec-4-en-7-yn-1-ol: The cis-isomer of the compound, which may have different chemical and biological properties.

    Tridec-4-en-7-yn-1-ol: Without the (E) or (Z) designation, this compound can exist as a mixture of isomers.

    Tridec-4-en-7-yn-1-one: A related compound with a ketone functional group instead of a hydroxyl group.

Uniqueness

(E)-Tridec-4-en-7-yn-1-ol is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in distinct physical and chemical properties compared to its isomers and related compounds.

Properties

CAS No.

61565-24-0

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(E)-tridec-4-en-7-yn-1-ol

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10,14H,2-5,8,11-13H2,1H3/b10-9+

InChI Key

LDQDYJTYBDXDFI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCC#CC/C=C/CCCO

Canonical SMILES

CCCCCC#CCC=CCCCO

Origin of Product

United States

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